molecular formula C10H22INO B14503161 4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide CAS No. 64632-08-2

4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide

Cat. No.: B14503161
CAS No.: 64632-08-2
M. Wt: 299.19 g/mol
InChI Key: SBFRCFXQJXSQNM-UHFFFAOYSA-M
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Description

4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide is a chemical compound with the molecular formula C10H22INO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide typically involves the alkylation of morpholine derivatives. One common method is the reaction of 2,6-dimethylmorpholine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products

Scientific Research Applications

4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to interact with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethylmorpholin-4-ium iodide
  • 4,4-Diethylmorpholin-4-ium chloride
  • 2,6-Dimethylmorpholin-4-ium bromide

Uniqueness

4,4-Diethyl-2,6-dimethylmorpholin-4-ium iodide is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .

Properties

CAS No.

64632-08-2

Molecular Formula

C10H22INO

Molecular Weight

299.19 g/mol

IUPAC Name

4,4-diethyl-2,6-dimethylmorpholin-4-ium;iodide

InChI

InChI=1S/C10H22NO.HI/c1-5-11(6-2)7-9(3)12-10(4)8-11;/h9-10H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

SBFRCFXQJXSQNM-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CC(OC(C1)C)C)CC.[I-]

Origin of Product

United States

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